Meta-CF3 vs. Ortho-CF3 Substitution: A 10- to 100-Fold Predicted Potency Advantage for sEH Inhibition
The target compound bears a 3-(trifluoromethyl)phenyl group (meta-substitution), whereas its closest positional isomer, 1-(2-(furan-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1428375-25-0), features ortho-substitution. SAR studies on 1,3-disubstituted urea sEH inhibitors consistently demonstrate that meta-substitution on the phenyl ring is optimal for enzyme inhibition, while ortho-substitution introduces steric hindrance near the urea pharmacophore, reducing potency by 10- to 100-fold [1]. This class-level inference is based on systematic evaluation of positional isomers across multiple urea series targeting human sEH.
| Evidence Dimension | sEH inhibitory potency (positional CF3 effect) |
|---|---|
| Target Compound Data | Ki = 1.40 nM (recombinant human sEH, FRET displacement assay) [2] |
| Comparator Or Baseline | ortho-CF3 analog (CAS 1428375-25-0): Potency predicted to be 14–140 nM based on ortho vs. meta SAR trends [1] |
| Quantified Difference | Estimated 10- to 100-fold loss in potency for ortho-substituted analog |
| Conditions | Recombinant human sEH; FRET-based displacement assay; consistent with literature SAR for urea-based sEH inhibitors |
Why This Matters
Procurement of the ortho-CF3 isomer for sEH studies would likely yield a 10- to 100-fold less active tool compound, compromising assay sensitivity and requiring higher concentrations that may introduce off-target effects.
- [1] Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. Journal of Medicinal Chemistry, 47(8), 2110-2122. (SAR analysis of meta vs. ortho substitution on sEH inhibition) View Source
- [2] BindingDB. (2022). BDBM408978: Ki = 1.40 nM for recombinant human sEH (FRET displacement assay). BindingDB Entry. View Source
